3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-1-11-7-3-10-2-6(8(5)7)9(13)14/h1-4,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGFFXIDPOSHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-c]pyridine core. The formyl and carboxylic acid groups are then introduced through subsequent functionalization steps .
Industrial Production Methods
This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-carboxy-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid.
Reduction: 3-hydroxymethyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1.1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
One of the most promising applications of 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making FGFR inhibitors attractive candidates for cancer therapy. Research indicates that derivatives of this compound can effectively inhibit FGFR activity, leading to reduced cell proliferation and migration in cancer cell lines .
Case Study: FGFR Inhibition
- A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating potent inhibitory activity. For instance, one derivative showed an IC50 value of 712 nM against FGFR3 and significantly inhibited breast cancer cell proliferation and induced apoptosis .
1.2. Anticancer Activity
In addition to FGFR inhibition, compounds derived from this compound have been evaluated for their anticancer properties across various cancer types. The structural features of the compound allow it to interact with multiple biological targets, enhancing its therapeutic potential.
Research Findings:
- Studies have shown that these compounds can inhibit the growth of several cancer cell lines, including breast and liver cancer cells. The mechanism involves inducing apoptosis and inhibiting cell migration, which are critical processes in cancer metastasis.
2.1. Versatile Intermediate
The unique functional groups present in this compound make it a valuable intermediate in organic synthesis. It can participate in various chemical reactions, including condensation reactions and nucleophilic substitutions.
Synthetic Routes:
- The synthesis can be achieved through several methods involving the reaction of substituted aldehydes with pyrrole derivatives under specific conditions to yield the desired product. These synthetic strategies allow for the modification of the compound to enhance its biological activity or tailor it for specific applications.
Mechanism of Action
The mechanism by which 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid are compared below with analogous pyrrolopyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Substituent Position and Type
Functional Group Effects
- Formyl vs. Carboxylic Acid : The formyl group in the target compound contrasts with derivatives bearing carboxylic acids at different positions (e.g., C2 or C3). For instance, 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (MW: 162.15 g/mol) lacks the formyl group, resulting in higher solubility but reduced electrophilicity .
- Methyl and Methoxy Groups : Methyl groups (e.g., 3-formyl-4-methyl-... ) enhance lipophilicity, while methoxy groups improve solubility through polar interactions .
Biological Activity
3-Formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS No. 1190319-72-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol. Its structure includes a pyrrole fused to a pyridine ring, which is characteristic of many biologically active compounds.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including those from breast and ovarian cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Table 1: Anticancer Activity of Pyrrolo[2,3-c]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 10 | Apoptosis induction |
| Compound B | OVCAR-3 (Ovarian) | 15 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial properties of pyrrolo[2,3-c]pyridine derivatives have also been investigated. These compounds have shown efficacy against various bacterial strains and fungi, suggesting their potential use as antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrrolo[2,3-c]pyridine Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 50 µg/mL |
| Compound E | S. aureus | 25 µg/mL |
| Compound F | C. albicans | 30 µg/mL |
Neuroprotective Effects
Pyrrolo[2,3-c]pyridine derivatives have been shown to possess neuroprotective effects in models of neurodegenerative diseases. They may exert these effects through modulation of neuroinflammatory pathways and inhibition of neuronal apoptosis .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Some studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression .
- Receptor Modulation : It has been observed to modulate receptors involved in neurotransmission, contributing to its neuroprotective effects .
- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress .
Case Studies
Several case studies highlight the efficacy of pyrrolo[2,3-c]pyridine derivatives in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the effects of various derivatives on MDA-MB-231 breast cancer cells and reported significant reductions in cell viability at concentrations as low as 10 µM.
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of a pyrrolo[2,3-c]pyridine derivative improved cognitive function and reduced markers of neuroinflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step protocols. A common approach involves:
Cyclization : Formation of the pyrrolo[2,3-c]pyridine core using palladium-catalyzed coupling or cyclocondensation reactions .
Functionalization : Introduction of the formyl group via Vilsmeier-Haack reaction or oxidation of a methyl precursor. The carboxylic acid group is often introduced using hydrolysis of ester or nitrile intermediates under acidic/basic conditions .
Characterization : Intermediates are validated using 1H NMR (e.g., δ 8.69 ppm for pyridine protons ), ESI-MS (e.g., m/z 311.1 for related analogs ), and HPLC (purity >95% ).
Q. How is the reactivity of the formyl group modulated in the presence of the carboxylic acid moiety during derivatization?
- Methodology : To avoid cross-reactivity:
- Protection Strategies : The carboxylic acid can be temporarily converted to an ester (e.g., methyl or tert-butyl) using HCl/MeOH or Boc anhydride .
- Selective Reactions : The formyl group undergoes nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., with hydrazines for hydrazone formation) while the acid remains protected .
- Deprotection : The ester is hydrolyzed back to the carboxylic acid using aqueous HCl or LiOH .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- 1H NMR : Distinct signals for the formyl proton (δ ~9.8–10.2 ppm) and pyrrole NH (δ ~12–14 ppm) .
- 13C NMR : Carboxylic acid carbon at δ ~165–170 ppm and formyl carbon at δ ~190 ppm.
- ESI-MS/MS : Fragmentation patterns confirm the molecular ion (e.g., m/z 179.1 for the core structure) and functional groups .
- IR Spectroscopy : Stretching bands for -COOH (~2500–3000 cm⁻¹) and -CHO (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions involving sensitive intermediates?
- Methodology :
- Catalyst Screening : Palladium/XPhos systems improve coupling efficiency in heterocycle formation .
- Reaction Monitoring : Use LC-MS to track intermediates and adjust conditions (e.g., temperature, solvent) in real-time .
- Purification : Gradient HPLC or recrystallization enhances purity (>97%) and yield (e.g., from 10% to 78% via optimized workup ).
Q. What strategies resolve structural ambiguities in NMR spectra caused by tautomerism or rotational isomers?
- Approaches :
- Variable Temperature (VT) NMR : Identifies tautomers (e.g., NH protons shifting with temperature) .
- 2D NMR (COSY, HSQC) : Assigns coupling between pyrrole NH and adjacent protons .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., piperidine-carboxylic acid derivatives ).
Q. How does the electronic nature of substituents influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?
- Mechanistic Insights :
- Electron-Withdrawing Groups (e.g., -COOH, -CHO): Activate the pyrrolopyridine core for Suzuki-Miyaura coupling by increasing electrophilicity at the C-2/C-5 positions .
- Steric Effects : Bulky groups at C-3 reduce coupling efficiency, requiring larger ligands (e.g., SPhos) .
- DFT Calculations : Predict regioselectivity in C-H functionalization reactions .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly targeting kinase or protease inhibition?
- Protocols :
- Kinase Assays : Use TR-FRET-based platforms to measure IC₅₀ values against kinases (e.g., JAK2 or STAT3 ).
- Protease Profiling : Fluorescent substrates (e.g., AMC-tagged peptides) quantify inhibition of serine proteases .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations after treatment with HEK293 or HepG2 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
